molecular formula C24H21N5OS B2487010 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea CAS No. 1159976-47-2

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea

Katalognummer: B2487010
CAS-Nummer: 1159976-47-2
Molekulargewicht: 427.53
InChI-Schlüssel: ZYNZKQXPWWRSLX-ROMGYVFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea (hereafter referred to by its full IUPAC name) is a thiourea derivative featuring a pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a keto group at position 3. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors via sulfur-mediated interactions .

Eigenschaften

IUPAC Name

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c1-17-21(23(30)29(28-17)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)26-27-24(31)25-19-13-7-3-8-14-19/h2-16,21H,1H3,(H2,25,27,31)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZKQXPWWRSLX-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=NNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)C1/C(=N\NC(=S)NC2=CC=CC=C2)/C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea typically involves the condensation reaction of a 3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl derivative with an appropriate aromatic aldehyde to form the Schiff base, which subsequently reacts with a phenylthiourea derivative.

Industrial Production Methods: : Industrial synthesis can vary but often employs optimized reaction conditions involving solvents, temperature control, and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, often resulting in the formation of sulfoxides or sulfones when treated with oxidizing agents.

  • Reduction: : Can be reduced to corresponding amines or thiols.

  • Substitution: : Undergoes electrophilic and nucleophilic substitution reactions, allowing modifications on the pyrazole ring or the phenylthiourea moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride.

  • Substitution: : Reagents such as halogenating agents, nucleophiles.

Major Products Formed

  • Sulfoxides

  • Amines

  • Thiols

  • Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea has been explored for various scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.

  • Medicine: : Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea involves interactions with specific molecular targets, often enzymes or proteins, leading to inhibition or modulation of their activity. This can affect various biological pathways, resulting in observed pharmacological effects such as anti-inflammatory or antimicrobial actions.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Heterocyclic Cores

(a) Pyrazolo-Diazocin Derivatives

The compound (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide () shares a pyrazole core but incorporates a fused diazocin ring system. This increases conformational rigidity and steric bulk compared to the target compound.

(b) Pyrazole-4-Carbaldehyde Oxime Derivatives

(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime () features a pyrazole core with an oxime substituent and a thiazole ring. The oxime group (N–O) provides hydrogen-bonding sites distinct from the thiourea’s NH and S atoms.

(c) Triazole-Thione Derivatives

(E)-4-(4-Hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione () replaces the pyrazole core with a triazole ring. The triazole-thione group offers enhanced stability and multiple hydrogen-bonding sites. However, the absence of a keto group at position 5 (as in the target compound) may alter electronic properties and binding selectivity .

Functional Group Analysis

Compound Class Key Functional Groups Potential Impact on Properties Reference
Target Thiourea-Pyrazole Pyrazole, keto, phenylthiourea High hydrogen-bonding capacity; sulfur-mediated interactions
Pyrazolo-Diazocin-Benzamide Fused diazocin, benzamide Rigid structure; π-π stacking
Pyrazole-Oxime-Thiazole Oxime, thiazole, chloro Halogen bonding; oxime redox activity
Triazole-Thione Triazole, thione, isobutylphenyl Enhanced metabolic stability; multiple H-bonds

Crystallographic and Computational Insights

The structural determination of analogs in and likely employed SHELX and ORTEP software for refinement and visualization, ensuring accurate 3D models . For example, the triazole-thione derivative () was refined to an R factor of 0.044, indicating high precision in its crystallographic data . In contrast, the pyrazolo-diazocin compound () may exhibit greater complexity due to its fused ring system, necessitating advanced computational tools for analysis .

Biologische Aktivität

The compound 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and enzyme inhibitory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4OSC_{19}H_{18}N_4OS, with a molecular weight of approximately 358.44 g/mol. The structure features a phenylthiourea moiety linked to a pyrazole derivative, which is crucial for its biological activity.

Antitumor Activity

Research indicates that thiourea derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to This compound showed potent cytotoxicity against various cancer cell lines, including HL-60 human promyelocytic leukemia cells. The IC50 values for these compounds were reported to be less than 5 µM, indicating strong potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related thiourea compounds were tested against Gram-positive and Gram-negative bacteria, showing moderate to strong activity. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Enzyme inhibition studies revealed that This compound could act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for these inhibitory activities were significantly lower than those of standard inhibitors, suggesting a promising avenue for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells
    • Study : Evaluation of cytotoxic effects on HL-60 cells.
    • Findings : IC50 < 5 µM for several derivatives.
    • : Strong potential for development as an anticancer drug.
  • Antibacterial Screening
    • Study : Assessment against various bacterial strains.
    • Findings : Effective against Staphylococcus aureus (MIC = 20 µg/mL).
    • : Potential use in treating bacterial infections.
  • Enzyme Inhibition Activity
    • Study : Inhibition of AChE and urease.
    • Findings : IC50 values significantly lower than standard drugs.
    • : Possible applications in neurodegenerative diseases and infection management.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/ MIC ValueReference
CytotoxicityHL-60 Cells< 5 µM
AntibacterialStaphylococcus aureus20 µg/mL
Enzyme InhibitionAChE2 µM
Enzyme InhibitionUrease1 µM

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea, and how can yields be improved?

The synthesis involves multi-step reactions, including condensation of pyrazolone derivatives with phenylmethylideneamine and subsequent thiourea coupling. A key step is the reduction of intermediates using NaBH₄ under reflux in absolute ethanol, which achieves yields of 61–81% depending on substituents . Optimization strategies:

  • Catalyst screening : Test alternatives to NaBH₄ (e.g., LiAlH₄) for selective reduction.
  • Solvent selection : Ethanol/water mixtures improve crystallinity and purity post-reduction .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side products.

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks of the thiourea (-NH-CS-NH-) and pyrazolone (C=O) groups. Overlapping signals in aromatic regions may require 2D techniques (e.g., COSY, HSQC) .
  • IR spectroscopy : Confirm the presence of C=O (~1680 cm1^{-1}) and C=S (~1250 cm1^{-1}) stretches .
  • Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry using SHELXL or WinGX for refinement .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structure refinement?

Discrepancies in thermal ellipsoids or bond lengths often arise from disorder or twinning. Methodological solutions include:

  • Data reprocessing : Use SHELXL’s TWIN/BASF commands to model twinning or split occupancy for disordered atoms .
  • Constraints/restraints : Apply geometric restraints to C-C/C-N bonds using SHELX’s AFIX directives to stabilize refinement .
  • Validation tools : Cross-check metrics (R-factor, CCDC standards) via PLATON or Mercury .

Q. What strategies are effective for analyzing contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Unexpected shifts may indicate tautomerism or solvent effects. Address this via:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • Solvent polarity studies : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding or aggregation effects .
  • Computational validation : Use DFT calculations (Gaussian, ORCA) to predict chemical shifts and match experimental data .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

While direct bioactivity data for this compound is limited, SAR can be inferred from analogous thiourea-pyrazolone hybrids:

  • Functional group modulation : Replace the phenylthiourea moiety with acylthiourea to enhance antimicrobial activity (see for related triazole derivatives) .
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enoyl-ACP reductase) .
  • In vitro assays : Screen against Gram-positive/negative bacteria using MIC protocols, correlating results with logP values to assess membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.